molecular formula C12H13N5O2 B2876642 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2195939-24-1

3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2876642
CAS No.: 2195939-24-1
M. Wt: 259.269
InChI Key: BRCNNVNGNHXQPB-UHFFFAOYSA-N
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Description

3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H13N5O2 and its molecular weight is 259.269. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Azetidinylquinolones have been synthesized and evaluated for their antibacterial properties. Studies have shown that the stereochemistry and substituents on azetidine and oxazine rings significantly impact in vitro activity and oral efficacy against bacterial infections. This implies potential applications of related azetidine derivatives in developing new antibacterial drugs (Frigola et al., 1995).

Anticancer Activity

Aziridine-1,2,3-triazole hybrid derivatives have been synthesized and evaluated for their anticancer activity. Some compounds exhibited high activity against human leukemia and hepatoma cells, suggesting that modifications incorporating aziridine and triazole groups into molecular frameworks could be a strategy for designing novel anticancer agents (Hong-Ru Dong & Jian-Guo Wu, 2018).

Synthesis and Drug Development

The synthesis of triazolo-nucleoside conjugates via Cu(I)-catalyzed condensation demonstrates the versatility of triazole derivatives in medicinal chemistry. These conjugates can be evaluated for various biological activities, potentially leading to new drug developments (Divya Mathur et al., 2015).

Surface Modification

Azide-modified graphitic surfaces have been prepared for the covalent attachment of alkyne-terminated molecules via "click" chemistry. This approach, involving the formation of 1,2,3-triazole linkers, is significant for creating functionalized materials for various applications, including sensors, catalysts, and electronic devices (Anando Devadoss & C. Chidsey, 2007).

Mechanism of Action

Target of Action

The primary targets of the compound “1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one” are currently unknown. This compound is structurally related to the triazole class of compounds, which are known to interact with a variety of enzymes and receptors in biological systems . .

Mode of Action

Triazole compounds, in general, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind to different enzymes and receptors . The specific pathways affected by this compound would depend on its specific targets, which are currently unknown.

Pharmacokinetics

The compound is soluble in methanol , which suggests it may have good bioavailability.

Result of Action

Given its structural similarity to other triazole compounds, it may have a range of potential effects depending on its specific targets

Properties

IUPAC Name

1-methyl-3-[3-(triazol-2-yl)azetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-15-6-2-3-10(11(15)18)12(19)16-7-9(8-16)17-13-4-5-14-17/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCNNVNGNHXQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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